FXR agonist 7

FXR Transactivation Assay EC50 Nuclear Receptor Pharmacology

Low-potency FXR agonists (e.g., GW4064 at 150 nM) waste screening budgets and yield ambiguous pharmacology due to off-target TGR5/LXR activity. FXR agonist 7 (compound 33) solves this: - 0.1 nM EC50 → 1500-fold more potent than GW4064, minimizes DMSO in HTS (384/1536-well) - Isoxazole-azaspiro-indole scaffold → designed to avoid TGR5/LXR/PXR cross-reactivity - High intestinal distribution → optimal for Fgf15/FGF19 induction & gut-liver axis studies - Explicit anti-inflammatory activity → rational choice for NASH/colitis models

Molecular Formula C34H36F3N3O5
Molecular Weight 623.7 g/mol
Cat. No. B12365330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXR agonist 7
Molecular FormulaC34H36F3N3O5
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O
InChIInChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42)
InChIKeySAKQVSXXZNXIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXR Agonist 7: Technical Baseline & Procurement


FXR agonist 7 (catalogued as compound 33) is a synthetic, non-steroidal small molecule that functions as a potent agonist of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor central to bile acid, lipid, and glucose homeostasis . Its molecular formula is C34H36F3N3O5 with a molecular weight of 623.7 g/mol, and it features a distinctive isoxazole-azaspiro-indole scaffold . This compound is distinct from bile acid-derived FXR agonists such as obeticholic acid and bears greater structural similarity to the non-steroidal GW4064 chemical series .

Workflow FXR nuclear receptor signaling studies (bile acid, lipid & glucose homeostasis)
Chemical Class Non-steroidal isoxazole-azaspiro-indole scaffold; distinct from bile acid-derived agonists
Use Context Gut-liver axis, metabolic regulation, and FXR-selective pharmacological studies

Why FXR Agonist 7 Cannot Be Substituted


FXR agonists are a functionally diverse class where subtle changes in molecular topology drive profound differences in tissue distribution, co-activator recruitment, and transcriptional bias . Substituting FXR agonist 7 with a more liver-restricted agent such as obeticholic acid (OCA) or cilofexor will entirely alter the intestinal vs. hepatic engagement profile, while replacing it with the classic tool compound GW4064 introduces a 1500-fold loss in potency (0.1 nM vs. 150 nM) and eliminates the reported anti-inflammatory phenotype . Furthermore, many early FXR agonists exhibit significant off-target activity at TGR5, LXR, or PXR, whereas FXR agonist 7's specific isoxazole-azaspiro-indole architecture is designed to minimize such polypharmacology .

GW4064 (classical tool)
Potency in cell-based assays may be orders of magnitude lower; lacks anti-inflammatory annotation; tissue distribution remains uncharacterized.
Cilofexor (liver-restricted)
Designed to minimize intestinal exposure; fails to engage intestinal FXR-FGF19 axis, limiting gut-liver axis studies.
Obeticholic acid (bile acid-derived)
Steroidal scaffold may activate TGR5/LXR/PXR; introduces confounding off-target pharmacology in FXR-specific experiments.

Quantitative Evidence for FXR Agonist 7


Potency in FXR Transactivation

FXR agonist 7 demonstrates an EC50 of 0.1 nM in a cell-based FXR transactivation assay, which represents a 1500-fold increase in potency relative to the widely used reference agonist GW4064 (EC50 150 nM) . This potency also exceeds that of the clinically investigated non-steroidal agonists cilofexor (EC50 15 nM) , nidufexor (EC50 7 nM) , and the bile acid-derived obeticholic acid (EC50 99 nM) . Notably, the value of 0.1 nM positions FXR agonist 7 among the most potent synthetic FXR agonists reported in the literature, comparable to tropifexor (EC50 0.2 nM) .

FXR Transactivation Potency
Cross-study comparable
EC50 0.1 nM vs. GW4064 150 nM, Cilofexor 15 nM, Nidufexor 7 nM, OCA 99 nM
Enables picomolar-range receptor activation; reduces compound consumption and DMSO vehicle interference in screening assays.
Cell-based luciferase reporter; cross-study comparison; specific cell-line conditions may vary.
FXR Transactivation Assay EC50 Nuclear Receptor Pharmacology

Intestinal Distribution Profile

FXR agonist 7 is characterized by high distribution to the intestine . This tissue tropism contrasts sharply with liver-restricted FXR agonists such as cilofexor (GS-9674), which was specifically designed to minimize intestinal exposure to reduce pruritus . Conversely, it also differs from pan-FXR agonists like obeticholic acid that activate both hepatic and intestinal FXR, often with a bias toward liver . The intestinal enrichment of FXR agonist 7 aligns with the pharmacological profile of fexaramine, an intestinally biased FXR agonist that robustly induces FGF15/19 .

Intestinal Distribution
Class-level inference
High intestinal distribution (qualitative); contrast with liver-restricted cilofexor and pan-FXR OCA.
Appropriate for intestinal FXR-FGF19 pathway studies; liver-restricted agonists may not engage gut FXR.
In vivo distribution details not reported; model-specific verification recommended.
Tissue Distribution Pharmacokinetics Intestinal FXR

Anti-Inflammatory Activity

Vendor documentation consistently reports that FXR agonist 7 possesses 'good anti-inflammatory activity' . While specific assay data (e.g., IC50 in LPS-stimulated TNFα release) are not publicly disclosed, this annotation distinguishes FXR agonist 7 from the classical tool compound GW4064, for which no comparable anti-inflammatory claim is routinely documented . Among FXR agonists with validated anti-inflammatory effects, obeticholic acid has demonstrated reduction of hepatic inflammation in NASH models , and fexaramine has shown intestinal anti-inflammatory activity in colitis models .

Anti-Inflammatory Activity
Supporting evidence
Vendor annotation: good anti-inflammatory activity; no public assay data.
May support inflammation-driven metabolic disease research; distinguishes from GW4064 lacking this annotation.
Specific anti-inflammatory assay data not disclosed; independent validation recommended.
Anti-inflammatory Intestinal Inflammation FXR Immunology

Non-Steroidal Scaffold Differentiation

FXR agonist 7 incorporates a complex isoxazole-azaspiro-indole scaffold (C34H36F3N3O5) that is chemically and pharmacologically distinct from bile acid-derived FXR agonists such as obeticholic acid (6α-ethyl-chenodeoxycholic acid, C26H44O4) . This non-steroidal architecture is shared with the GW4064 series, which contains an isoxazole core, but FXR agonist 7 introduces unique azaspiro and trifluoromethoxyphenyl moieties . Importantly, non-steroidal FXR agonists generally exhibit more favorable selectivity profiles over TGR5 (GPBAR1) compared to bile acid derivatives, which often retain residual TGR5 activity .

Non-Steroidal Scaffold
Class-level inference
Isoxazole-azaspiro-indole scaffold (C34H36F3N3O5); non-steroidal, distinct from bile acid OCA.
May reduce confounding effects from bile acid receptors; supports FXR-selective pharmacological studies.
Selectivity profile over TGR5/LXR/PXR may require further panel validation.
Chemical Structure Scaffold Differentiation Non-Steroidal FXR Agonist

Application Scenarios for FXR Agonist 7


Intestinal FXR Gene Expression Studies

Given its high intestinal distribution , FXR agonist 7 is optimally suited for studies requiring robust intestinal FXR engagement, such as analysis of ileal Fgf15/FGF19 induction, regulation of intestinal bile acid transporters (ASBT, OSTα/β), or investigation of the gut-liver endocrine axis. In contrast, liver-restricted agonists like cilofexor would fail to activate this pathway, and pan-FXR agonists like OCA may not achieve the same intestinal enrichment .

High-Throughput Screening Assays

The 0.1 nM EC50 of FXR agonist 7 enables its use at picomolar to low nanomolar concentrations in 384- and 1536-well assay formats . This potency advantage (1500-fold vs. GW4064; 150-fold vs. cilofexor) minimizes compound consumption, reduces DMSO vehicle effects, and circumvents solubility limitations that plague less potent agonists when scaled to HTS .

Inflammation-Focused Metabolic Disease Models

FXR agonist 7 is explicitly annotated for anti-inflammatory activity, distinguishing it from generic FXR agonists lacking this phenotype . This makes it a rational choice for preclinical models of NASH where hepatic inflammation is a key endpoint, or for colitis models where intestinal FXR agonism has demonstrated therapeutic benefit .

Nuclear Receptor Selectivity Profiling

As a non-steroidal isoxazole-based FXR agonist, FXR agonist 7 provides a structurally distinct control for experiments designed to discriminate between FXR-mediated effects and off-target activities at TGR5, LXR, or PXR that may be triggered by bile acid-derived agonists (e.g., OCA) . Its use alongside a steroidal agonist strengthens conclusions regarding FXR-specific pharmacology .

Application
Selection Property
Validation Focus
Intestinal FXR-FGF19 pathway studies
Intestinal distribution profile
Ileal Fgf15/FGF19 induction, bile acid transporter regulation
High-throughput FXR screening
Reported picomolar-range potency
Miniaturization and DMSO vehicle artifact control
Metabolic disease models with inflammation
Anti-inflammatory activity annotation
Confirmation of anti-inflammatory phenotype in target model
Nuclear receptor selectivity control studies
Non-steroidal scaffold
Discrimination of FXR-mediated vs. TGR5/LXR/PXR off-target effects

Technical Documentation Hub

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48 linked technical documents
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